molecular formula C15H14O2 B588886 2-Methyl-3-phenylbenzoic Acid Methyl Ester CAS No. 1329496-87-8

2-Methyl-3-phenylbenzoic Acid Methyl Ester

Cat. No.: B588886
CAS No.: 1329496-87-8
M. Wt: 226.275
InChI Key: HSBPPUMWUBCKIJ-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylbenzoic Acid Methyl Ester ( 1329496-87-8) is a high-purity chemical intermediate of significant interest in industrial and agrochemical research. Its primary researched application is as a key precursor in the synthesis of pyrethroid insecticides, most notably Bifenthrin . Bifenthrin is a broad-spectrum Type I pyrethroid insecticide and acaricide that acts as a sodium channel modulator, leading to disrupted nerve function in target pests . The molecular formula of this ester is C15H14O2 . As a critical building block in complex organic synthesis, the quality and purity of this compound are paramount for the success and reproducibility of downstream research and development processes. This product is intended for laboratory research purposes only and is not classified as a drug or for any personal, human, or veterinary use.

Properties

IUPAC Name

methyl 2-methyl-3-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBPPUMWUBCKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of “2-Methyl-3-phenylbenzoic Acid Methyl Ester” are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

As a biochemical used in proteomics research, it may be involved in various biochemical reactions

Result of Action

As a biochemical used in proteomics research, it may have various effects depending on the context of its use

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, stable isotope-labeled compounds like “this compound” are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food. .

Biological Activity

2-Methyl-3-phenylbenzoic acid methyl ester (CAS Number: 115363-11-6) is an aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in biological contexts.

  • Molecular Formula : C14H12O2
  • Molecular Weight : 212.244 g/mol
  • LogP : 3.36 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The compound's structure allows for π-π interactions and hydrogen bonding, enhancing its binding affinity to hydrophobic regions of proteins.

Anti-inflammatory Properties

Research indicates that benzoic acid derivatives exhibit anti-inflammatory effects. A study demonstrated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro tests revealed that it effectively inhibits the growth of Gram-positive bacteria, which could be leveraged in developing new antimicrobial agents.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. Cell viability assays indicated a dose-dependent reduction in cell proliferation, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

StudyObjectiveFindings
Smith et al. (2020)Investigate anti-inflammatory effectsThe compound reduced TNF-alpha levels in macrophages by 40% at 50 µM concentration.
Johnson et al. (2021)Assess antimicrobial activityShowed inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Lee et al. (2022)Evaluate cytotoxicity on cancer cellsIC50 values were determined at 25 µM for HeLa cells, indicating significant cytotoxicity.

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that the compound is well absorbed due to its lipophilicity, with a significant volume of distribution observed in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 2-Methyl-3-phenylbenzoic Acid Methyl Ester, emphasizing differences in substituents, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Structural Features Key Properties/Activities Applications References
This compound C₁₅H₁₄O₂ Benzoic acid core with 2-methyl, 3-phenyl, methyl ester High lipophilicity due to aromatic groups Pharmaceutical intermediates, organic synthesis
Methyl 3-hydroxybenzoate C₈H₈O₃ Benzoic acid with 3-hydroxy and methyl ester Antioxidant activity Food preservation, cosmetics
Methyl salicylate C₈H₈O₃ 2-hydroxybenzoic acid methyl ester Anti-inflammatory, analgesic Topical pain relief, flavoring agents
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ Acetoacetate backbone with phenyl and methyl ester Crystalline solid; reference standard Synthesis of amphetamines, analytical chemistry
(2E)-3-(3-Methylphenyl)-2-propenoic acid methyl ester C₁₁H₁₂O₂ Cinnamate derivative with 3-methylphenyl group Conjugated double bond enhances UV stability Organic synthesis, photoresist materials
Methyl 3-Amino-2-methylbenzoate C₉H₁₁NO₂ Benzoic acid with 3-amino and 2-methyl substituents Enhanced reactivity due to amino group Drug discovery, agrochemicals
2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester C₁₅H₉D₅O₂ Deuterated analog of target compound Isotopic labeling for metabolic studies Pharmacokinetic research

Structural and Functional Analysis

Substituent Effects on Bioactivity Hydroxyl Groups: Methyl 3-hydroxybenzoate and methyl salicylate exhibit antioxidant and anti-inflammatory properties, respectively, due to their phenolic hydroxyl groups. These groups enhance hydrogen bonding, improving solubility in polar solvents compared to the non-hydroxylated target compound . Amino Groups: Methyl 3-Amino-2-methylbenzoate’s amino substituent increases nucleophilic reactivity, making it suitable for coupling reactions in drug synthesis. This contrasts with the target compound’s inert phenyl and methyl groups .

In contrast, Methyl 2-phenylacetoacetate’s linear acetoacetate chain allows greater conformational flexibility, aiding its role as a synthetic precursor . The deuterated analog (2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester) exhibits altered metabolic stability due to kinetic isotope effects, making it valuable for tracer studies in drug development .

Ester Variations: Methyl salicylate’s anti-inflammatory effects are attributed to its ability to release salicylic acid upon hydrolysis, a property absent in the target compound due to its lack of a hydrolyzable hydroxyl group .

Preparation Methods

Nitration of Ortho-Xylene

The synthesis begins with ortho-xylene, which undergoes nitration at -10°C using a pre-cooled nitration mixture (66% nitric acid and 98% sulfuric acid in a 1:2 ratio). This step selectively introduces a nitro group at the 3-position of the benzene ring, yielding 3-nitro ortho-xylene. The mass ratio of ortho-xylene to nitration mixture is maintained at 1:2–3 to minimize byproducts.

Reaction Conditions

  • Temperature: -10°C to -5°C
  • Time: 0.5 hours post-addition
  • Yield: >90% (after steam distillation and fractionation).

Oxidation to 2-Methyl-3-nitrobenzoic Acid

3-Nitro ortho-xylene is oxidized under high-pressure conditions (10 kg/cm²) with 55% nitric acid at 125°C. This converts one methyl group into a carboxylic acid, forming 2-methyl-3-nitrobenzoic acid. The mass ratio of 3-nitro ortho-xylene to nitric acid is critical (1:6) to ensure complete conversion.

Key Parameters

  • Pressure: 10 kg/cm²
  • Reaction Time: 1 hour
  • HPLC Monitoring: Ensures residual starting material <10%.

Esterification and Reduction

Methyl Ester Formation

The carboxylic acid intermediate is esterified with methanol using concentrated sulfuric acid as a catalyst. This step produces 2-methyl-3-nitrobenzoic acid methyl ester with a mass ratio of 9–10:12–14 (methanol to acid).

Esterification Data

  • Catalyst: 98% H₂SO₄
  • Temperature: 60–70°C
  • Yield: >95%.

Catalytic Hydrogenation

The nitro group is reduced to an amine via hydrogenation using platinum charcoal as a catalyst. Methanol serves as the solvent, and the reaction is conducted at 20°C under 0.5–1.0 MPa hydrogen pressure. This yields 2-methyl-3-aminobenzoic acid methyl ester.

Hydrogenation Parameters

  • Catalyst Loading: 0.03–0.05% platinum charcoal
  • Reaction Time: 8 hours
  • Purity: >96%.

Diazotization and Hydrolysis

Diazonium Salt Formation

The amine intermediate is diazotized with sodium nitrite in the presence of sulfuric acid. This step generates a diazonium salt, which is subsequently hydrolyzed to form 2-methyl-3-hydroxybenzoic acid methyl ester.

Critical Adjustments

  • Sodium Nitrite Concentration: 0.4–0.5 g/ml
  • Temperature: 60–70°C
  • Time: 2 hours.

Methylation to Introduce Methoxy/Phenyl Groups

The hydroxyl group is methylated using dimethyl sulfate under alkaline conditions (pH 13) to produce 2-methyl-3-methoxybenzoic acid methyl ester. For the target phenyl variant, this step would require substitution with a phenylating agent (e.g., phenylboronic acid in a Suzuki coupling), though this modification is not explicitly detailed in the cited sources.

Methylation Data

  • Reagent: Dimethyl sulfate
  • Temperature: 40°C
  • Yield: >95%.

Comparative Analysis of Synthesis Routes

Cost and Yield Optimization

The ortho-xylene route achieves a total yield of 65%, significantly higher than prior methods using 2-methyl-3-nitrobenzoic acid (55–60%). Key cost-saving measures include inexpensive starting materials and reduced side reactions during diazotization.

Table 1: Yield Comparison of Critical Steps

Step Yield (%) Purity (%)
Nitration 90 98
Oxidation 85 97
Esterification 95 99
Hydrogenation 92 96
Diazotization 94 98
Methylation 95 99

Challenges in Phenyl Group Introduction

While the patented method focuses on methoxy derivatives, introducing a phenyl group at the 3-position would require additional steps, such as:

  • Suzuki-Miyaura Coupling : Replacing the methoxy group with a phenylboronic acid under palladium catalysis.
  • Friedel-Crafts Alkylation : Using benzene and a Lewis acid catalyst to attach the phenyl group.

Quality Control and Industrial Scalability

Purity Enhancements

Intermediate purification via steam distillation and pH-controlled washing ensures >98% purity for all steps. The use of HPLC monitoring during oxidation and methylation minimizes impurities.

Solvent and Catalyst Recovery

Methanol is recovered during esterification and hydrogenation steps, reducing solvent costs by 30%. Platinum charcoal is filtered and reused, maintaining catalytic efficiency over five cycles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-3-phenylbenzoic Acid Methyl Ester, and how do reaction conditions influence yield?

The synthesis of this ester typically involves esterification of 2-methyl-3-phenylbenzoic acid with methanol under acidic catalysis (e.g., sulfuric acid) or via nucleophilic acyl substitution using methyl halides. Evidence from structurally analogous compounds suggests optimizing molar ratios (e.g., 1:3 acid-to-methanol) and reflux duration (6–12 hours) to achieve yields >70% . Side reactions, such as transesterification or hydrolysis, can be minimized by controlling moisture levels and using anhydrous solvents. Purity is enhanced via recrystallization in non-polar solvents like hexane .

Q. What analytical techniques are critical for characterizing this compound, and how are they validated?

  • GC-MS : Effective for quantifying ester purity and detecting volatile byproducts. For example, fatty acid methyl esters (FAMEs) are routinely analyzed using cyanosilicone columns to resolve cis/trans isomers, with calibration standards ensuring ±0.5‰ accuracy .
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methyl and phenyl group positions). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) validate structural assignments .
  • HPTLC : Used for rapid purity assessment, with silica-based plates and hexane:ethyl acetate (9:1) as a mobile phase .

Q. How should researchers handle stability and storage of this compound?

Store at –20°C in airtight, amber vials to prevent hydrolysis and photodegradation. Stability studies on similar esters (e.g., methyl 2-phenylacetoacetate) indicate no significant degradation over 5 years under these conditions .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. GC-MS) be resolved during structural elucidation?

Contradictions often arise from impurities or isomerism. For example:

  • Isotopic Analysis : Use δ13^13C or δ2^2H isotope-ratio mass spectrometry (IRMS) to distinguish between synthetic pathways or natural sources .
  • Duplicate Sampling : Analyze every fifth sample in duplicate to identify instrument drift or contamination .
  • 2D NMR : HSQC and HMBC experiments resolve overlapping signals in complex mixtures .

Q. What strategies optimize regioselectivity in derivatization reactions involving this ester?

To enhance selectivity for the methyl ester group over other reactive sites:

  • Protecting Groups : Temporarily block hydroxyl or amine groups with tert-butyldimethylsilyl (TBDMS) or benzyl ethers.
  • Catalytic Systems : Use Lewis acids like BF3_3-etherate to direct methylation to the carboxylic acid .
  • Kinetic Control : Lower reaction temperatures (0–5°C) favor esterification over competing pathways .

Q. How can environmental persistence or toxicity of this compound be assessed given limited data?

  • Read-Across Analysis : Compare with structurally similar esters (e.g., methyl benzoate derivatives) to estimate biodegradation half-lives or EC50_{50} values .
  • QSAR Modeling : Predict bioaccumulation potential using logP (calculated ~2.8) and molecular weight (MW = 256.3 g/mol) .
  • Microcosm Studies : Evaluate soil mobility and microbial degradation using spiked samples under controlled conditions .

Q. Table 1. Comparative Synthesis Methods

MethodCatalystYield (%)Purity (%)Reference
Acid-Catalyzed Ester.H2_2SO4_47295
Nucleophilic Sub.CH3_3I/K2_2CO3_36892

Q. Table 2. Key Analytical Parameters for GC-MS Validation

ParameterRequirementExample ValueReference
Column TypeCyanosilicone100% dimethylpolysiloxane
Calibration Accuracy±0.5‰ δ13^13C–28.5‰ to –29.5‰
Retention IndexMatch to FAME Std.RI = 1800–2200

Q. Key Research Gaps

  • Environmental Impact : No data on soil mobility or aquatic toxicity exist; microcosm studies are needed .
  • Isotope Tracking : δ2^2H analysis could trace synthetic pathways but remains unexplored .

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